8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline
Description
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is a heterocyclic compound featuring a bromine substituent at the 8-position and two fluorine atoms at the 4,4-positions of the isoquinoline scaffold. For instance, 8-bromoisoquinoline derivatives are typically synthesized via multi-step sequences involving bromination, nitration, and reduction (e.g., conversion of nitro groups to amines followed by diazotization and bromination) . The 4,4-difluoro substitution likely enhances electronic stability and influences reactivity, as seen in related 4,4-difluoro-tetrahydroisoquinoline derivatives .
This compound is of interest in medicinal chemistry, particularly as a precursor for central nervous system (CNS) drug candidates, given the structural relevance of isoquinoline derivatives in neuroactive molecules .
Properties
Molecular Formula |
C9H8BrF2N |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-3-1-2-7-6(8)4-13-5-9(7,11)12/h1-3,13H,4-5H2 |
InChI Key |
RZXJPPCVWNDRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(CN1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline typically involves the bromination and fluorination of an isoquinoline precursor. The reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of bromine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanisms can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 7-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline Hydrochloride
- Structure : Bromine at position 7 instead of 8, with 4,4-difluoro substitution.
- Reactivity : The 7-bromo isomer may exhibit reduced steric hindrance compared to the 8-bromo derivative, facilitating nucleophilic aromatic substitution (SNAr) at the ortho position.
- Applications : Used in building blocks for drug discovery, though its positional isomerism may alter binding affinity in biological targets compared to the 8-bromo analog.
8-Fluoro-3,4-dihydroisoquinoline
- Synthesis : Prepared via directed ortho-lithiation followed by fluorine-amine exchange, a simpler route compared to brominated analogs .
- Reactivity: Fluorine’s electronegativity enhances stability but limits cross-coupling utility. Used in fluorine-amine exchange reactions to introduce cyclic amino groups for CNS drug candidates .
- Applications: Key intermediate for 1,8-disubstituted tetrahydroisoquinolines, highlighting the role of fluorine in directing functionalization.
6-Bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline Hydrochloride
- Structure : Bromine at position 6, with dimethyl substitution at 4,4-positions.
- Synthesis : Likely involves alkylation or Friedel-Crafts reactions to introduce methyl groups, followed by bromination.
- Reactivity : Methyl groups increase lipophilicity, enhancing membrane permeability but reducing solubility. Bromine at position 6 may direct electrophilic substitution to adjacent positions.
- Applications: Potential use in bioactive molecules requiring lipophilic scaffolds, though lacking the electronic effects of fluorine .
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure : Lacks bromine but retains 4,4-difluoro substitution.
- Synthesis: Derived from reduction of difluoro-isoquinoline precursors .
- Reactivity: Fluorine atoms stabilize the tetrahydroisoquinoline ring, making it resistant to oxidation. The absence of bromine limits cross-coupling utility but enhances stability for storage.
- Applications : Primarily a stable intermediate for further functionalization, such as alkylation or acylation .
Comparative Data Table
*Estimated based on analogs.
Research Findings and Key Insights
- Synthetic Accessibility : Bromination at position 8 (vs. 7) introduces steric challenges, often requiring multi-step protocols , whereas 7-bromo derivatives are more commercially accessible .
- Electronic Effects : 4,4-Difluoro substitution enhances ring stability and electron-withdrawing effects, critical for SNAr reactions, but may reduce nucleophilicity compared to methyl-substituted analogs .
- Biological Relevance: 8-Substituted isoquinolines (Br or F) are prioritized for CNS drug development due to their ability to mimic natural alkaloids .
Biological Activity
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties including anticancer, antimicrobial, and neuroprotective effects. The presence of bromine and fluorine substituents in its structure may enhance its interaction with biological targets, leading to diverse biological activities.
- Molecular Formula : C10H8BrF2N
- Molecular Weight : 248.07 g/mol
- IUPAC Name : 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline
The unique combination of halogens in this compound can significantly influence its chemical reactivity and biological properties, making it a valuable building block in organic synthesis.
Antimicrobial Activity
Research indicates that compounds within the isoquinoline family exhibit substantial antimicrobial properties. The specific antimicrobial activity of 8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline has been investigated in various studies:
- Mechanism of Action : The compound is believed to inhibit protein synthesis pathways and disrupt nucleic acid and peptidoglycan production in bacterial cells.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that the MIC values for related compounds indicate promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus spp. .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline | TBD | Antimicrobial |
| Reference Compound (Ciprofloxacin) | 0.381 | Antibacterial |
Anticancer Activity
Isoquinolines have been studied for their potential anticancer effects. While specific data on 8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is limited, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of bromine and fluorine atoms can enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to biological targets.
Case Studies
Several studies have focused on the biological evaluation of similar isoquinoline derivatives:
-
Study on CFTR Potentiators : A study evaluated various compounds for their ability to activate mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. Compounds similar in structure to 8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline were tested for their efficacy in enhancing CFTR activity under forskolin stimulation .
- Results : Some compounds showed activity comparable to known potentiators like VX-770.
-
Antibacterial Screening : Another study screened various isoquinoline derivatives for antibacterial activity against resistant strains of bacteria. Compounds were assessed based on their MIC values and ability to inhibit biofilm formation .
- Findings : Compounds exhibiting structural similarities demonstrated varying degrees of effectiveness against MRSA and other pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
